molecular formula C11H12INO2 B1340906 Benzyl 3-iodoazetidine-1-carboxylate CAS No. 939759-26-9

Benzyl 3-iodoazetidine-1-carboxylate

Cat. No. B1340906
M. Wt: 317.12 g/mol
InChI Key: SNXKRIUJMHHPOB-UHFFFAOYSA-N
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Description

Benzyl 3-iodoazetidine-1-carboxylate is a compound that falls within the class of azetidines, which are four-membered nitrogen-containing heterocycles. These structures are of interest in medicinal chemistry due to their presence in various biologically active compounds and potential use as building blocks for pharmaceuticals. The presence of the iodine substituent makes it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of azetidine derivatives can be approached through various strategies. For instance, the synthesis of 3-fluoroazetidine derivatives involves bromofluorination followed by reduction, ring closure, and protective group manipulation . Similarly, benzazetidines can be synthesized via palladium-catalyzed intramolecular C–H amination, which is a method that has been reported to be efficient for various benzazetidines . In the context of benzyl 3-iodoazetidine-1-carboxylate, a regioselective α-benzylation of 3-iodoazetidine via Suzuki cross-coupling has been developed, yielding a range of α-benzyl azetidine derivatives with high regioselectivity .

Molecular Structure Analysis

The molecular structure of benzyl 3-iodoazetidine-1-carboxylate is characterized by the azetidine ring, a benzyl group, and an iodine atom. The iodine atom is a significant functional group that can undergo various chemical reactions due to its reactivity. The structure of azetidine derivatives is crucial as it can influence the reactivity and the type of reactions these compounds can participate in .

Chemical Reactions Analysis

Benzyl 3-iodoazetidine-1-carboxylate can undergo several chemical reactions due to the presence of the reactive iodine atom. For example, the iodine atom can be utilized in cross-coupling reactions, such as the Suzuki reaction, to introduce various substituents at the α-position of the azetidine ring . Additionally, the iodine atom can be involved in electrophilic aromatic substitutions and can act as a leaving group in nucleophilic substitution reactions, which can be leveraged to synthesize a wide array of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 3-iodoazetidine-1-carboxylate are influenced by the azetidine ring and the iodine substituent. The azetidine ring imparts a degree of ring strain, which can affect the stability and reactivity of the compound. The iodine atom contributes to the compound's polarizability and can enhance its reactivity in electrophilic substitution reactions. The presence of the carboxylate group also adds to the compound's acidity and potential for forming salts with bases .

Scientific Research Applications

Synthesis Enhancements and Methodologies

Benzyl 3-iodoazetidine-1-carboxylate plays a crucial role in the development of advanced synthesis methodologies. For example, Qiu et al. (2019) highlighted its use in regioselective α-benzylation of 3-iodoazetidine via Suzuki cross-coupling, yielding a wide range of α-benzyl azetidine derivatives with high regioselectivity (>99%) (Qiu et al., 2019). Similarly, Soriano et al. (1980) described its role in the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, which is significant in the synthesis of high molecular weight polypeptides (Soriano, Podraza, & Cromwell, 1980).

Chemical Structure and Properties Analysis

Research has also focused on understanding the chemical structure and properties of benzyl 3-iodoazetidine-1-carboxylate derivatives. For instance, Lin et al. (2007) studied the structure of (4S)-Benzyl 4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate, providing insights into the spatial arrangement of its molecular components (Lin, Fang, Tang, Wei, & Zhao, 2007).

Applications in Medicinal Chemistry

The compound has also found applications in medicinal chemistry. Pan et al. (2013) discovered a series of alkoxyimino derivatives as S1P1 agonists using benzyl 3-iodoazetidine-1-carboxylate derivatives, leading to the development of Siponimod, a drug undergoing clinical trials for multiple sclerosis (Pan et al., 2013).

Safety And Hazards

Benzyl 3-iodoazetidine-1-carboxylate is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust or mist/vapors/spray, and keeping the compound in a dry, cool, and well-ventilated place .

properties

IUPAC Name

benzyl 3-iodoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXKRIUJMHHPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585721
Record name Benzyl 3-iodoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-iodoazetidine-1-carboxylate

CAS RN

939759-26-9
Record name Benzyl 3-iodoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Liu, N Luan, L Shen, J Li, D Zou, Y Wu… - The Journal of Organic …, 2019 - ACS Publications
The first palladium-catalyzed Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine were described. The protocol provides a convenient access to a variety of useful 3-…
Number of citations: 16 pubs.acs.org

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